molecular formula C8H18O2<br>C6H13OCH2CH2OH<br>C8H18O2 B090154 2-(Hexyloxy)ethanol CAS No. 112-25-4

2-(Hexyloxy)ethanol

Cat. No.: B090154
CAS No.: 112-25-4
M. Wt: 146.23 g/mol
InChI Key: UPGSWASWQBLSKZ-UHFFFAOYSA-N
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Description

2-(Hexyloxy)ethanol, also known as ethylene glycol monohexyl ether, is a glycol ether with the chemical formula C8H18O2. It is a colorless, hygroscopic liquid with a characteristic odor. This compound is widely used as a high-boiling solvent and serves as an intermediate in various chemical processes .

Mechanism of Action

Target of Action

2-(Hexyloxy)ethanol, also known as Ethylene glycol monohexyl ether, is a glycol ether with the chemical formula of C8H18O2 . It is primarily used as a high-boiling solvent and serves as an intermediate for neopentanoate and hexyloxyethyl phosphate . It also acts as a coalescing agent in cleaners and latex paints . The primary targets of this compound are therefore the substances it is intended to dissolve or the media it is intended to stabilize.

Mode of Action

As a solvent, this compound interacts with its targets by dissolving them, thereby facilitating their interaction with other substances. As a coalescing agent, it promotes the fusion of particles in a suspension or emulsion, enhancing the stability of the product .

Biochemical Pathways

It is known that it can be oxidized to 2-hexyloxyacetic acid under certain conditions .

Pharmacokinetics

It is known that it can enter the body through ingestion, aerosol inhalation, and through the skin . It may form explosive peroxides and can react violently with strong oxidants .

Result of Action

The molecular and cellular effects of this compound’s action depend on its use. As a solvent, it can facilitate the interaction of other substances with each other. As a coalescing agent, it can enhance the stability of suspensions or emulsions . It is also known to cause kidney injury and depression, and it is a severe respiratory tract irritant .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its ability to dissolve other substances can be affected by temperature and the presence of other solvents. Its stability can be compromised by exposure to strong oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Hexyloxy)ethanol can be synthesized through the reaction of ethylene oxide with hexanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous feeding of ethylene oxide and hexanol into a reactor. The reaction is catalyzed by an acid or base catalyst, and the product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(Hexyloxy)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2-(Hexyloxy)ethanol has diverse applications in scientific research and industry:

    Chemistry: Used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in cell culture and analysis due to its solvent properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of cleaners, paints, coatings, adhesives, and sealants.

Comparison with Similar Compounds

  • Ethylene glycol monoethyl ether
  • Ethylene glycol monobutyl ether
  • Ethylene glycol monopropyl ether

Comparison: 2-(Hexyloxy)ethanol is unique due to its longer alkyl chain, which imparts different solvent properties compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring higher boiling points and specific solubility characteristics .

Properties

IUPAC Name

2-hexoxyethanol
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InChI

InChI=1S/C8H18O2/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3
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InChI Key

UPGSWASWQBLSKZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOCCO
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Molecular Formula

Record name ETHYLENE GLYCOL MONOHEXYL ETHER
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Related CAS

31726-34-8
Record name Poly(oxy-1,2-ethanediyl), α-hexyl-ω-hydroxy-
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DSSTOX Substance ID

DTXSID1026908
Record name 2-Hexyloxyethanol
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Molecular Weight

146.23 g/mol
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Physical Description

Liquid, Colorless hygroscopic liquid; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name Ethanol, 2-(hexyloxy)-
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Boiling Point

208 °C @ 760 MM HG, 208.3 °C
Record name 2-HEXOXYETHANOL
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Flash Point

195 °F OC, 81.7 °C c.c.
Record name 2-HEXOXYETHANOL
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Solubility

SLIGHTLY SOL IN WATER; VERY SOL IN ALC & ETHER, Solubility in water: poor
Record name 2-HEXOXYETHANOL
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Density

0.8894 @ 20 °C/20 °C, Relative density (water = 1): 0.89
Record name 2-HEXOXYETHANOL
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Vapor Pressure

0.05 [mmHg], 0.05 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 7
Record name 2-Hexoxyethanol
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Color/Form

WATER-WHITE LIQ

CAS No.

112-25-4, 31726-34-8
Record name Glycol monohexyl ether
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Record name 2-Hexoxyethanol
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Record name Ethanol, 2-(hexyloxy)-
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Melting Point

-45.1 °C, -45 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relationship between the concentration of 2-(Hexyloxy)ethanol in lamb feed and the sensory characteristics of the meat?

A: Research suggests that incorporating this compound through corn distillers grains with solubles (DDGS) in lamb feed can influence the flavor profile of the meat. A study found that when DDGS replaced sorghum grain in lamb diets, specific volatile aroma compounds, including this compound, were impacted []. Specifically, this compound decreased quadratically as the proportion of DDGS in the feed increased. This change in concentration correlated with an increase in perceived "brown," "roasted," and "umami" flavors, suggesting that this compound might play a role in mitigating these particular flavor notes in the final meat product [].

Q2: Beyond its presence in food, are there any other notable applications of this compound?

A: Yes, this compound is also investigated in the context of its physicochemical properties. For instance, its diffusion coefficient in water at infinite dilution has been a subject of study []. Understanding such properties is crucial for applications where the compound's movement in aqueous environments is relevant, potentially influencing its use in various industrial processes or formulations.

Q3: How does the structure of ground beef influence the presence and impact of this compound on flavor?

A: Research indicates a complex interplay between ground beef structure, volatile compounds like this compound, and perceived flavor []. A study examining the impact of meat source, fat percentage, and grind size on ground beef patties found that this compound was positively associated with desirable flavor attributes like "beef flavor identity," "roasted," and "umami" []. Interestingly, this study also revealed a link between this compound and positive texture attributes, suggesting its potential influence extends beyond flavor perception alone []. This highlights the multifaceted role of this compound in shaping the overall sensory experience of ground beef.

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